Technical Guide: Physical Characterization and Applications of N-Butylbenzene-D5
Technical Guide: Physical Characterization and Applications of N-Butylbenzene-D5
[1][2]
Executive Summary
N-Butylbenzene-D5 (CAS: 20329-91-3) is the isotopically labeled analog of n-butylbenzene, featuring a fully deuterated phenyl ring (
Its utility is derived from its physicochemical "mimicry"—retaining the chromatographic retention behavior of the native protium form while providing a distinct mass spectral signature (shifted by +5 Da). This guide details the physical characteristics, spectral logic, and experimental protocols for utilizing N-Butylbenzene-D5 in high-precision gas chromatography-mass spectrometry (GC-MS).[1][2]
Molecular Identity & Structural Analysis[5][6]
The "D5" designation specifically refers to the substitution of the five aromatic protons with deuterium isotopes (
| Attribute | Details |
| Chemical Name | n-Butylbenzene-2,3,4,5,6-d5 |
| CAS Number | 20329-91-3 |
| Molecular Formula | |
| Isotopic Purity | Typically |
| Structure | Phenyl-d5 ring attached to a n-butyl chain |
Structural Visualization
The following diagram illustrates the molecular structure and the specific site of deuteration (the aromatic ring), distinguishing it from the alkyl chain.
Figure 1: Structural schematic of N-Butylbenzene-D5 showing the deuterated aromatic core vs. the protio alkyl tail.[1][2]
Physicochemical Properties[1][2][7][8][9][10][11]
While the chemical behavior of N-Butylbenzene-D5 mirrors its non-deuterated counterpart (CAS 104-51-8), the physical properties exhibit subtle shifts due to the Kinetic Isotope Effect (KIE) and the increased mass of the deuterium nucleus.[1][2]
Comparative Properties Table
| Property | Native n-Butylbenzene (Protio) | N-Butylbenzene-D5 (Deuterio) | Impact on Analysis |
| Molecular Weight | 134.22 g/mol | 139.25 g/mol | +5 Da shift allows MS resolution.[1][2] |
| Boiling Point | 183.3 °C | ~183.1 °C | Minimal shift; co-elutes in GC.[1][2] |
| Melting Point | -88 °C | ~ -88 °C | Negligible difference for storage.[1][2] |
| Density (25°C) | 0.860 g/mL | ~0.895 g/mL | D5 is denser; volumetric prep requires weight correction.[1][2] |
| Refractive Index | 1.489 | 1.489 | Identical optical detection properties.[1][2] |
| Solubility | Insoluble in water; Miscible in EtOH, Ether, Hexane | Same | Ideal for organic extraction workflows.[1][2] |
Technical Insight: The boiling point of deuterated aromatics is often slightly lower than the protio form (inverse isotope effect), but for N-Butylbenzene-D5, this difference (<0.5°C) is insufficient to separate the two peaks on standard capillary GC columns (e.g., DB-5MS).[2] This co-elution is a desired feature, ensuring the ISTD experiences the exact same matrix effects and ionization conditions as the analyte.
Spectral Characteristics & Mechanistic Logic[1][2]
The value of N-Butylbenzene-D5 lies in its predictable mass spectral shift.[1][2] Understanding the fragmentation logic is essential for setting up Selected Ion Monitoring (SIM) windows.
Mass Spectrometry (EI Source)
In Electron Ionization (70 eV), n-butylbenzene undergoes characteristic fragmentation.[2] The D5 labeling alters the m/z of fragments containing the aromatic ring.
-
Tropylium Ion Formation (Base Peak):
-
Mechanism: Benzylic cleavage followed by ring expansion.
-
Protio (
): m/z 91. -
D5 (
): The ring retains 5 deuteriums; the expansion incorporates one benzylic hydrogen (H). -
Result: Shift from 91 → 96 .
-
-
McLafferty Rearrangement:
-
Mechanism: Transfer of a
-hydrogen from the butyl chain to the aromatic ring, followed by -cleavage.[2] -
Protio (
): m/z 92. -
D5 (
): The ring is . It accepts one H from the chain (chain is protio). -
Result: Shift from 92 → 97 .
-
NMR Spectroscopy[1][2]
- H-NMR: The aromatic region (7.1–7.3 ppm) will be silent (void of signals) in the D5 spectrum. Only the alkyl chain multiplets (0.9 ppm – 2.6 ppm) will be visible.
-
C-NMR: Aromatic carbons will appear as triplets (coupling with deuterium,
Hz) with reduced intensity due to the lack of NOE enhancement and splitting.[2]
Experimental Protocol: Internal Standard Workflow
The following protocol outlines the use of N-Butylbenzene-D5 for quantifying alkylbenzenes in hydrocarbon matrices (e.g., gasoline per ASTM D5769 modifications).
Workflow Diagram
Figure 2: Analytical workflow for using N-Butylbenzene-D5 as an Internal Standard.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Sample Spiking:
-
Add a fixed volume (e.g., 50
L) of the Stock Solution to 1.0 mL of the sample. -
Vortex for 30 seconds to ensure equilibration.
-
-
GC-MS Parameters (Recommended):
-
Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1][2]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 40°C (hold 2 min)
10°C/min 250°C. -
MS Mode: SIM (Selected Ion Monitoring).
-
Channel 1: m/z 91.0 (Analyte Quant), 92.0 (Analyte Qual).[2]
-
Channel 2: m/z 96.0 (ISTD Quant), 97.0 (ISTD Qual).
-
-
-
Quantification:
-
Calculate the Response Factor (
) using a calibration standard: [2] -
Use the calculated RF to determine unknowns.
-
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: Non-hygroscopic.
-
Chemical Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Isotopic Stability: The C-D bonds on the aromatic ring are robust and do not undergo exchange with solvent protons under standard extraction conditions (pH 2-10).
Storage Requirements[1][2][3][4]
-
Temperature: Ambient (15-25°C). Refrigeration is acceptable but not strictly necessary.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolysis (though minimal) and evaporation.[2]
-
Shelf Life: Re-verify purity via GC-MS annually.
Safety Data (SDS Summary)
-
GHS Classification: Flammable Liquid (Category 3).
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation).[2]
-
PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory.[2]
References
-
C/D/N Isotopes . n-Butylbenzene-2,3,4,5,6-d5 Technical Data Sheet. Product No. D-5595.[1][2][3][4][5] Retrieved from [2]
-
ASTM International . ASTM D5769-20: Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry.[2] West Conshohocken, PA.[2] Retrieved from
-
National Institute of Standards and Technology (NIST) . n-Butylbenzene Mass Spectrum (Protio). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [2]
-
Sigma-Aldrich . Butylbenzene Physical Properties and Safety Data. Retrieved from
